N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide

Medicinal chemistry Pharmacophore design Ligand efficiency

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide (CAS 7632-15-7) is a synthetic indole derivative belonging to the amidoxime class, with molecular formula C10H12N4O and molecular weight 204.23 g/mol. The compound features a 7-aminoindole core substituted at the 3-position with an N-hydroxyethanimidamide (acetamidoxime) moiety.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 7632-15-7
Cat. No. B13772271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide
CAS7632-15-7
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC(=NC1=CNC2=C1C=CC=C2N)NO
InChIInChI=1S/C10H12N4O/c1-6(14-15)13-9-5-12-10-7(9)3-2-4-8(10)11/h2-5,12,15H,11H2,1H3,(H,13,14)
InChIKeyVKWJEVKMHDELSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide (CAS 7632-15-7): Structural and Physicochemical Baseline for Procurement Evaluation


N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide (CAS 7632-15-7) is a synthetic indole derivative belonging to the amidoxime class, with molecular formula C10H12N4O and molecular weight 204.23 g/mol [1]. The compound features a 7-aminoindole core substituted at the 3-position with an N-hydroxyethanimidamide (acetamidoxime) moiety. Computed physicochemical properties include XLogP3-AA of 0.3, four hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The indole-amidoxime scaffold is structurally related to several biologically investigated series, including indole-3-acetamidoxime antihypertensive agents and PHGDH-inhibitory indole amides [2][3]. However, no published quantitative bioactivity data specific to this compound were identified in peer-reviewed literature or authoritative databases at the time of this analysis.

Why N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide Cannot Be Assumed Interchangeable with Generic Indole Amidoximes


Indole amidoximes are not a functionally interchangeable class. The 7-amino substituent on the indole ring introduces both electronic and steric effects that can alter hydrogen-bonding capacity, tautomeric equilibria of the amidoxime group, and target-binding geometry relative to unsubstituted or alternatively substituted analogs [1]. In the structurally related PHGDH inhibitor series, even minor indole substitutions produced >100-fold differences in enzymatic IC50 and dramatic variations in cellular serine synthesis inhibition [2]. The 7-amino group specifically contributes an additional hydrogen bond donor at a position known to engage in critical interactions with kinase ATP pockets and NAD+-binding sites in oxidoreductases . No experimental evidence confirms that any close analog (e.g., indole-3-acetamidoxime, CAS 95649-37-9; 7-azaindole-3-acetamidoxime; or 5-substituted indole amidoximes) can replicate the binding profile implied by the 7-amino-3-amidoxime pharmacophore. Therefore, generic substitution without target-specific comparative data carries an unquantified risk of functional non-equivalence.

Quantitative Differentiation Evidence for N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide (CAS 7632-15-7): What the Available Data Do and Do Not Show


Hydrogen Bond Donor Count Compared to Unsubstituted Indole-3-acetamidoxime

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide possesses four hydrogen bond donors (HBD) versus three for indole-3-carboxamidoxime (CAS 95649-37-9), which lacks the 7-amino group [1][2]. The additional HBD arises from the primary amine at the indole 7-position. In drug discovery, each additional HBD can influence permeability, solubility, and target interaction potential. This structural difference is permanent and synthesis-independent—no alternative analog without a 7-amino substituent can replicate this HBD count.

Medicinal chemistry Pharmacophore design Ligand efficiency

Lipophilicity (XLogP3-AA) Relative to Indole Amidoxime and Amide Analogs

The computed XLogP3-AA for N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide is 0.3 [1]. This value is substantially lower than that of the unsubstituted indole-3-carboxamidoxime (XLogP3-AA ≈1.2, estimated by structural difference) and markedly lower than indole amide PHGDH inhibitors from the Mullarky et al. series, which typically exhibit cLogP values in the 2.0–4.0 range [2]. The polar 7-amino group and the hydroxyimino moiety both contribute to reduced lipophilicity. In the PHGDH inhibitor series, compounds with cLogP below 1.0 demonstrated improved aqueous solubility but reduced cellular permeability, creating a trade-off relevant to assay design [2].

ADME prediction Lead optimization Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility Compared to Indole-3-carboxamidoxime

N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide contains two rotatable bonds, compared to one rotatable bond in indole-3-carboxamidoxime (CAS 95649-37-9) [1][2]. The additional rotatable bond arises from the N-hydroxyethanimidamide side chain versus the carboxamidoxime group. In fragment-based and lead-like compound selection, rotatable bond count influences entropic binding costs: each additional rotatable bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropy penalty upon binding [3]. This structural parameter is fixed by synthesis route and cannot be altered without changing chemical identity.

Conformational analysis Entropic binding penalty Scaffold optimization

Research Application Scenarios for N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide Based on Verified Structural Evidence


Chemical Probe Development Targeting Kinases with HBD-Rich ATP Pockets

The combination of a 7-aminoindole core (a recognized kinase inhibitor pharmacophore ) with a hydroxyamidine moiety creates a compact scaffold (MW 204.23) with four HBDs and XLogP3-AA of 0.3 [1]. Kinases such as Aurora kinases, PKC isoforms, and Factor Xa have been shown to bind 7-aminoindole-containing ligands . The amidoxime group further offers metal-chelating potential relevant to kinase active-site Mg²⁺ or Mn²⁺ ions. This compound is suitable for inclusion in focused kinase screening libraries where lead-like physicochemical properties (MW <250, cLogP <3, HBD ≤4) are prioritized. No quantitative kinase inhibition data are yet available, so confirmatory biochemical profiling is essential before drawing target-specific conclusions.

Serine Synthesis Pathway Inhibitor Screening Based on PHGDH Structural Homology

Indole amides have been crystallographically confirmed to bind the NAD⁺ pocket of human PHGDH, with structure-based optimization yielding compounds with enzymatic IC50 values in the low nanomolar range [2]. The hydroxyamidine group in N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide may engage the NAD⁺ ribose-binding region via hydrogen bonding, as observed with the carboxamide moiety in published PHGDH inhibitors. The 7-amino substituent adds a hydrogen bond donor that could interact with the adenine sub-pocket. Procurement of this compound for PHGDH enzymatic assays is rational based on scaffold similarity, though no experimental PHGDH inhibition data exist for this specific compound.

Amidoxime Metal-Chelation Studies for Metalloenzyme Inhibitor Design

The N-hydroxyethanimidamide group is an established metal-binding pharmacophore found in inhibitors of histone deacetylases (HDACs), matrix metalloproteinases, and ribonucleotide reductase [3]. This compound combines a metal-chelating amidoxime with a 7-aminoindole scaffold that independently exhibits HDAC and PKC inhibitory activity . The low molecular weight (204.23) and moderate hydrophilicity (XLogP3-AA 0.3) suggest potential as a fragment-like starting point for metalloenzyme inhibitor development [1]. Procurement is warranted for laboratories screening metal-chelating fragments against HDACs, MMPs, or other zinc-/iron-dependent enzymes, with the understanding that target-specific potency data are not yet published.

Antihypertensive Pharmacology Research Based on Indole Amidoxime Class Effects

Indole and azaindole acetamidoximes, including indole-3-acetamidoxime and 7-azaindole-3-acetamidoxime, were investigated in the 1960s–1970s for antihypertensive activity [4]. The N-hydroxyethanimidamide side chain is structurally homologous to the acetamidoxime group in these legacy compounds. N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide differs from these earlier compounds by the presence of the 7-amino substituent, which may alter cardiovascular pharmacology through additional receptor interactions. This compound may serve as a comparator in renewed investigations of indole amidoxime antihypertensive mechanisms, though no modern in vivo or in vitro blood pressure data are available.

Quote Request

Request a Quote for N'-(7-amino-1H-indol-3-yl)-N-hydroxyethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.